molecular formula C25H17N7O4 B2595653 N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1171471-72-9

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2595653
CAS RN: 1171471-72-9
M. Wt: 479.456
InChI Key: JMDINLPMSZDDBR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of these groups suggests that the molecule could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. This compound, with its multiple rings and functional groups, is likely to have a relatively high molecular weight. It is likely to be solid at room temperature, and its solubility would depend on the specific nature of its functional groups .

Scientific Research Applications

Pharmaceutical Drug Development

The core structure of this compound resembles that found in many pharmacologically active molecules. For instance, pyrazolopyrimidines are known for their therapeutic potential. The presence of a chromene moiety further indicates possible antioxidant properties . This compound could be investigated for its efficacy in treating diseases where oxidative stress is a contributing factor.

Antimalarial Activity

Compounds with similar structural features have been reported to exhibit antimalarial activity . The pyrrole and pyrazole rings, in particular, are common in many antimalarial drugs. Research could explore the synthesis of derivatives of this compound to enhance its bioavailability and potency against malaria parasites.

HIV-1 Protease Inhibition

The pyrrolin-4-one substructure is associated with HIV-1 protease inhibitory activity . Given the ongoing need for new HIV treatments, this compound could serve as a lead structure for the development of novel inhibitors that could be more effective or have fewer side effects than current therapies.

Cancer Therapeutics

Flavonoids and their derivatives, such as extended flavonoids, have been studied for their anti-cancer properties . The compound , with its chromene ring system, could be a candidate for anti-cancer drug research, potentially targeting specific pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological activity of the compound, which is not known for this molecule .

Future Directions

Future research on this compound could involve exploring its synthesis, its reactivity, and its potential biological activity. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N7O4/c1-14-11-21(27-24(35)20-12-18(33)16-9-5-6-10-19(16)36-20)32(30-14)25-28-22-17(23(34)29-25)13-26-31(22)15-7-3-2-4-8-15/h2-13H,1H3,(H,27,35)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDINLPMSZDDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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